Cas no 1935882-16-8 (4-Pyrimidinecarboxylic acid, 1,6-dihydro-6-oxo-2-(tetrahydro-2H-thiopyran-2-yl)-)

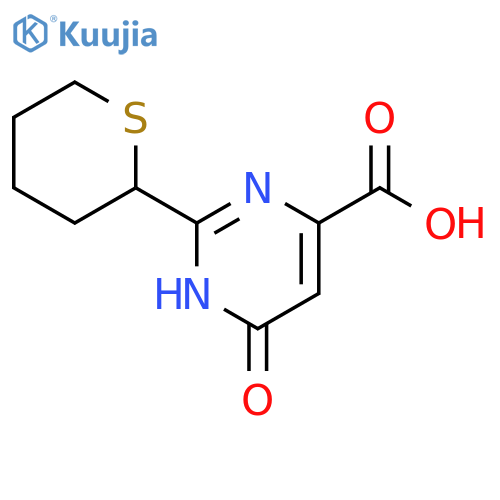

1935882-16-8 structure

商品名:4-Pyrimidinecarboxylic acid, 1,6-dihydro-6-oxo-2-(tetrahydro-2H-thiopyran-2-yl)-

CAS番号:1935882-16-8

MF:C10H12N2O3S

メガワット:240.278881072998

CID:5276591

4-Pyrimidinecarboxylic acid, 1,6-dihydro-6-oxo-2-(tetrahydro-2H-thiopyran-2-yl)- 化学的及び物理的性質

名前と識別子

-

- 4-Pyrimidinecarboxylic acid, 1,6-dihydro-6-oxo-2-(tetrahydro-2H-thiopyran-2-yl)-

-

- インチ: 1S/C10H12N2O3S/c13-8-5-6(10(14)15)11-9(12-8)7-3-1-2-4-16-7/h5,7H,1-4H2,(H,14,15)(H,11,12,13)

- InChIKey: COYIXUJLLMJCEL-UHFFFAOYSA-N

- ほほえんだ: C1(C2SCCCC2)NC(=O)C=C(C(O)=O)N=1

4-Pyrimidinecarboxylic acid, 1,6-dihydro-6-oxo-2-(tetrahydro-2H-thiopyran-2-yl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-686663-0.1g |

6-oxo-2-(thian-2-yl)-1,6-dihydropyrimidine-4-carboxylic acid |

1935882-16-8 | 0.1g |

$1119.0 | 2023-03-10 | ||

| Enamine | EN300-686663-0.5g |

6-oxo-2-(thian-2-yl)-1,6-dihydropyrimidine-4-carboxylic acid |

1935882-16-8 | 0.5g |

$1221.0 | 2023-03-10 | ||

| Enamine | EN300-686344-5.0g |

6-oxo-2-(thian-2-yl)-1,6-dihydropyrimidine-4-carboxylic acid |

1935882-16-8 | 5.0g |

$3687.0 | 2023-03-10 | ||

| Enamine | EN300-686208-0.05g |

6-oxo-2-(thian-2-yl)-1,6-dihydropyrimidine-4-carboxylic acid |

1935882-16-8 | 0.05g |

$1068.0 | 2023-03-10 | ||

| Enamine | EN300-686208-0.1g |

6-oxo-2-(thian-2-yl)-1,6-dihydropyrimidine-4-carboxylic acid |

1935882-16-8 | 0.1g |

$1119.0 | 2023-03-10 | ||

| Enamine | EN300-686208-1.0g |

6-oxo-2-(thian-2-yl)-1,6-dihydropyrimidine-4-carboxylic acid |

1935882-16-8 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-686208-5.0g |

6-oxo-2-(thian-2-yl)-1,6-dihydropyrimidine-4-carboxylic acid |

1935882-16-8 | 5.0g |

$3687.0 | 2023-03-10 | ||

| Enamine | EN300-686344-0.5g |

6-oxo-2-(thian-2-yl)-1,6-dihydropyrimidine-4-carboxylic acid |

1935882-16-8 | 0.5g |

$1221.0 | 2023-03-10 | ||

| Enamine | EN300-686344-1.0g |

6-oxo-2-(thian-2-yl)-1,6-dihydropyrimidine-4-carboxylic acid |

1935882-16-8 | 1.0g |

$1272.0 | 2023-03-10 | ||

| Enamine | EN300-686344-10.0g |

6-oxo-2-(thian-2-yl)-1,6-dihydropyrimidine-4-carboxylic acid |

1935882-16-8 | 10.0g |

$5467.0 | 2023-03-10 |

4-Pyrimidinecarboxylic acid, 1,6-dihydro-6-oxo-2-(tetrahydro-2H-thiopyran-2-yl)- 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

1935882-16-8 (4-Pyrimidinecarboxylic acid, 1,6-dihydro-6-oxo-2-(tetrahydro-2H-thiopyran-2-yl)-) 関連製品

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 506-17-2(cis-Vaccenic acid)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬